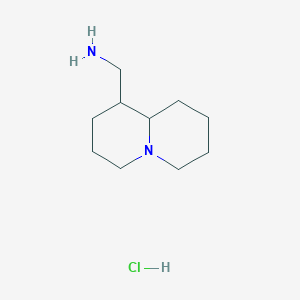

Octahydro-2H-quinolizin-1-ylmethylamine hydrochloride

Vue d'ensemble

Description

Octahydro-2H-quinolizin-1-ylmethylamine hydrochloride is a useful research compound. Its molecular formula is C10H21ClN2 and its molecular weight is 204.74 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Octahydro-2H-quinolizin-1-ylmethylamine hydrochloride, a compound with the molecular formula C10H20N2·HCl, has garnered attention due to its potential biological activities and mechanisms of action. This article explores its biochemical properties, cellular effects, and implications for pharmacology based on current research findings.

Overview of the Compound

This compound is derived from quinolizidine, a bicyclic structure known for its diverse biological activities. The compound's unique structure allows it to interact with various biomolecules, influencing metabolic pathways and cellular functions.

Biochemical Pathways

The biological activity of this compound is primarily mediated through its interactions with enzymes and proteins. It can act as an enzyme inhibitor or activator , depending on the context of its interaction. These interactions often involve:

- Hydrogen bonding : Facilitating specific binding to active sites on enzymes.

- Hydrophobic interactions : Influencing enzyme conformation and activity.

Research indicates that this compound can modulate key signaling proteins, thereby altering downstream signaling cascades critical for various cellular processes .

Cellular Effects

The compound has demonstrated significant effects on cellular metabolism and signaling pathways. Notable findings include:

- Gene Expression Modulation : It influences the expression of genes involved in metabolic processes, impacting cellular energy production.

- Cell Signaling Pathways : this compound can alter the activity of signaling proteins, leading to changes in cellular responses .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest:

- Stability : The compound remains stable under standard storage conditions, although its biological activity may decline over time.

- Bioavailability : Further research is needed to assess how effectively this compound is absorbed and utilized in biological systems .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Applications De Recherche Scientifique

Drug Discovery

The compound has been identified as a promising candidate in the development of allosteric modulators for G protein-coupled receptors (GPCRs). These modulators can enhance drug selectivity and reduce side effects, which is critical in treating central nervous system disorders such as schizophrenia and Parkinson's disease .

Case Study:

A study highlighted the use of allosteric modulators to target specific mGlu receptor subtypes, showing potential efficacy in reducing symptoms associated with neurodegenerative diseases . The findings suggest that octahydro-2H-quinolizin-1-ylmethylamine hydrochloride could play a role in developing new therapeutic agents.

Synthesis of Organic Compounds

This compound serves as a versatile building block in organic synthesis. Its structural features allow it to participate in various reactions, facilitating the creation of complex molecules used in pharmaceuticals.

Data Table: Synthesis Applications

| Application Area | Description |

|---|---|

| Pharmaceuticals | Used as an intermediate in drug synthesis |

| Organic Chemistry | Acts as a reagent for coupling reactions |

| Material Science | Contributes to the development of new materials |

Therapeutic Uses

Research indicates that this compound may have therapeutic potential due to its interaction with neurotransmitter systems. Its ability to modulate receptor activity can lead to improved treatment options for mental health disorders.

Case Study:

Investigations into its effects on neurotransmitter release have shown promise for treating conditions like anxiety and depression, where modulation of specific receptors can lead to enhanced patient outcomes .

Analyse Des Réactions Chimiques

Alkylation and Acylation Reactions

The primary amine participates in standard amine reactions:

For example, acylation with benzoyl chloride derivatives produces amides, as seen in the synthesis of octahydro-2H-quinolizin-1-ylmethyl 2-methylbenzoate (PubChem CID: 3096152) .

Coordination Chemistry

The amine acts as a ligand in metal complexes:

Gold-catalyzed cyclizations of related enyne derivatives show >99.5% diastereoselectivity, highlighting the stereochemical influence of the quinolizine ring .

Acid-Base Reactions

The hydrochloride salt undergoes deprotonation in basic media:

The free amine (pKa ~10.5) is regenerated, enabling further functionalization .

Thiolation and Sulfur Derivatives

Reaction with thiol-containing reagents yields sulfur analogs:

| Reagent | Product | Conditions |

|---|---|---|

| 8-Mercaptoquinoline | 8-[[(Octahydro-2H-quinolizin-1-yl)methyl]thio]-quinoline | Base-mediated SN2 |

This thioether derivative (CAS: 780792-70-3) demonstrates the amine’s role as a nucleophile in substitution reactions .

Biological Interactions

While direct data is limited, structural analogs exhibit:

-

Antimicrobial activity : Disruption of bacterial membrane proteins via amine-mediated hydrogen bonding .

-

Enzyme inhibition : Binding to hydrophobic pockets in enzymes due to the bicyclic core .

Stability and Handling

Propriétés

IUPAC Name |

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2.ClH/c11-8-9-4-3-7-12-6-2-1-5-10(9)12;/h9-10H,1-8,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGDTPPZKWZXDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCCC(C2C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.